molecular formula C10H7Br2NO2 B6603163 methyl 4,6-dibromo-1H-indole-2-carboxylate CAS No. 2866335-79-5

methyl 4,6-dibromo-1H-indole-2-carboxylate

Cat. No.: B6603163
CAS No.: 2866335-79-5
M. Wt: 332.98 g/mol
InChI Key: DPTGSBYOSXXKDQ-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-1H-indole-2-carboxylate is a halogenated indole derivative characterized by bromine substituents at positions 4 and 6 of the indole ring and a methyl ester group at position 2. The ethyl analog has a molecular formula of C₁₁H₉Br₂NO₂, a molecular weight of 347.00 g/mol, and is stored under inert conditions at 2–8°C due to its sensitivity . The methyl ester variant would differ in molecular weight (C₁₀H₇Br₂NO₂; theoretical MW 333.98 g/mol) and may exhibit altered solubility and reactivity due to the shorter alkyl chain. Bromine substituents enhance electrophilic reactivity, making such compounds valuable intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

methyl 4,6-dibromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTGSBYOSXXKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dibromo-1H-indole-2-carboxylate typically involves the bromination of indole derivatives followed by esterification. One common method includes the use of bromine in acetic acid to introduce bromine atoms at the 4 and 6 positions of the indole ring. The resulting dibromoindole is then esterified using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dibromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 4,6-dibromo-1H-indole-2-carboxylate is being investigated for its potential as a lead compound in drug development due to its diverse biological activities:

  • Antiviral Activity: Recent studies have shown that derivatives of this compound can effectively inhibit HIV-1 integrase, an essential enzyme for viral replication. For instance, structural optimizations have led to compounds exhibiting IC50 values as low as 0.13 μM against HIV-1 integrase . The mechanism involves chelation of metal ions in the active site of the integrase enzyme.
  • Antimicrobial Properties: The compound demonstrates significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Related studies report minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL for indole derivatives with halogen substitutions enhancing their efficacy.

Biological Research

The compound is also being explored for its interactions with biological targets:

  • Mechanism of Action: The presence of bromine atoms and the ester group enhances binding affinity to specific receptors and enzymes. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Industrial Applications

This compound finds utility in:

  • Pharmaceutical Production: It serves as a building block in synthesizing more complex molecules used in drug formulations.
  • Agrochemicals and Dyes: The compound's properties make it suitable for use in developing agrochemicals and colorants due to its stability and reactivity.

Case Study 1: HIV-1 Integrase Inhibition

A study focused on several indole derivatives, including this compound, demonstrated significant inhibition of HIV-1 integrase. The compound's ability to chelate metal ions was confirmed through binding mode analysis:

CompoundIC50 (μM)Mechanism
This compound0.13Integrase inhibition
Compound 312.41Integrase inhibition
Compound 20a0.13Enhanced binding interactions

This study highlights the potential for further structural modifications to enhance antiviral efficacy .

Case Study 2: Antimicrobial Activity

In comparative studies on indole derivatives against bacterial strains like MRSA, this compound exhibited moderate to strong antibacterial properties. Compounds with halogen substitutions generally showed improved efficacy compared to non-halogenated counterparts.

Mechanism of Action

The mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and ester group can enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4,6-Dibromo-1H-Indole-2-Carboxylate (CAS 704909-87-5)

  • Molecular Formula: C₁₁H₉Br₂NO₂
  • Molecular Weight : 347.00 g/mol
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .
  • Hazards : Irritant (H315, H319, H335) .

Methyl 4,5-Dichloro-1H-Indole-2-Carboxylate (CAS 952958-53-1)

  • Molecular Formula: C₁₀H₇Cl₂NO₂
  • Molecular Weight : 260.08 g/mol
  • Key Differences :
    • Chlorine substituents at positions 4 and 5 instead of bromine at 4 and 4.
    • Lower molecular weight and reduced steric bulk compared to brominated analogs.
    • Chlorine’s smaller atomic radius may enhance solubility in polar solvents .

Ethyl 5-Fluoro-1H-Indole-2-Carboxylate Derivatives

  • Synthesis: Prepared via condensation with sodium ethoxide in DMSO at 190°C . Key Differences:
  • Fluoro substituent at position 5 introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions.
  • Ethyl ester group may improve thermal stability compared to methyl esters .

Ester Group Variations

Compound Ester Group Molecular Weight (g/mol) Notable Properties
Methyl 4,6-dibromo-1H-indole-2-carboxylate (Inferred) Methyl 333.98 (theoretical) Likely lower solubility in nonpolar solvents vs. ethyl analogs
Ethyl 4,6-dibromo-1H-indole-2-carboxylate Ethyl 347.00 Higher lipophilicity; used in solid-phase synthesis
tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate tert-Butyl 327.17 Enhanced steric protection for the indole nitrogen
  • Key Observations :
    • Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to ethyl or tert-butyl esters.
    • Ethyl esters are more commonly reported in synthetic protocols due to balanced reactivity and stability .

Biological Activity

Methyl 4,6-dibromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two bromine atoms at the 4 and 6 positions of the indole ring, which significantly influence its chemical reactivity and biological activity. The presence of the ester group enhances its binding affinity to various molecular targets, potentially leading to diverse biological effects.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The bromine substituents are believed to enhance the compound's ability to interact with biological targets, potentially through mechanisms such as:

  • Chelation : The indole core and carboxyl group can chelate metal ions in active sites of enzymes, which is crucial for their function .
  • Binding Affinity : The compound's structure allows for improved binding to targets like HIV-1 integrase, where it can inhibit viral replication .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. For instance, structural optimizations have led to compounds exhibiting IC50 values as low as 0.13 μM against HIV-1 integrase . These findings suggest that modifications to the indole structure can enhance antiviral efficacy.

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. This compound has shown promising results against various bacterial strains. In one study, related compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL . The presence of halogen atoms like bromine has been linked to enhanced antibacterial effects.

Case Study 1: HIV-1 Integrase Inhibition

A study investigated the inhibitory effects of several indole derivatives on HIV-1 integrase. This compound was part of a series that demonstrated significant inhibition of the strand transfer process essential for viral replication. The binding mode analysis indicated that the compound effectively chelated metal ions in the active site of integrase, confirming its potential as an antiviral agent .

CompoundIC50 (μM)Mechanism
This compound0.13Integrase inhibition
Compound 312.41Integrase inhibition
Compound 20a0.13Enhanced binding interactions

Case Study 2: Antimicrobial Activity

In a comparative study on various indole derivatives against bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), this compound exhibited moderate to strong antibacterial properties. The study highlighted that compounds with halogen substitutions generally showed improved antimicrobial efficacy compared to their non-halogenated counterparts .

Q & A

Q. What alternative bromination strategies avoid harsh reagents (e.g., Br₂ gas) while maintaining efficiency?

  • Methodology : Electrochemical bromination using KBr as a bromide source or enzymatic bromination with haloperoxidases offers greener alternatives. Microwave-assisted reactions (100–120°C, 30 min) reduce reaction times and improve selectivity .

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